3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:
- A [1,2,3]triazolo[4,5-d]pyrimidine core fused at positions 4 and 5.
- An ethyl substituent at position 3.
- A 2-(4-methoxyphenyl)ethylamine group at position 7.
The 4-methoxyphenethyl moiety introduces electron-donating properties and aromatic bulk, while the ethyl group modulates lipophilicity. This structural combination may influence binding affinity, metabolic stability, and solubility .
Properties
IUPAC Name |
3-ethyl-N-[2-(4-methoxyphenyl)ethyl]triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-3-21-15-13(19-20-21)14(17-10-18-15)16-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTGBJKKANCKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing its effects on various cell lines and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring fused with a pyrimidine moiety, which is known to influence its biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with triazolopyrimidine derivatives, including:
- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary evaluations suggest potential antibacterial and antifungal activities.
- Mechanism of Action : Insights into the mechanisms include inhibition of tubulin polymerization and induction of apoptosis.
Antiproliferative Activity
A series of in vitro studies have evaluated the antiproliferative effects of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.53 | Induction of apoptosis via intrinsic pathway |
| HT-29 | 0.60 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 1.10 | Reduced activity compared to CA-4 |
The compound was found to be particularly effective against HeLa and A549 cells, showing IC50 values significantly lower than many existing chemotherapeutics.
Mechanism Studies
Mechanistic studies have revealed that the compound inhibits tubulin assembly, which is critical for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest and subsequent apoptosis. Specifically, the following pathways were noted:
- Mitochondrial Depolarization : Indicating early apoptotic events.
- Caspase Activation : Enhanced activation of caspase-9 was observed, confirming the intrinsic pathway's involvement in apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate that it possesses moderate efficacy against certain bacterial strains and fungi. Further investigations are needed to establish its full antimicrobial profile.
Case Studies
- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that the compound effectively reduced tumor growth when administered at specific concentrations, supporting its potential as an anticancer agent.
- Combination Therapy : Research exploring the combination of this compound with other chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s [1,2,3]triazolo[4,5-d]pyrimidine core differs from the [1,2,4]triazolo[1,5-a]pyrimidine in Compounds 17 and 21.
Substituent at Position 7: The 2-(4-methoxyphenyl)ethylamine group in the target compound and Compounds 17/21 provides flexibility and aromaticity.
Substituent at Position 3: The ethyl group in the target compound and ’s derivative is smaller than the benzyl or morpholinomethyl groups in ’s compounds. Smaller substituents may improve membrane permeability but reduce steric hindrance during receptor interactions .
Physicochemical and Spectral Comparisons
- Molecular Weight and LogP :
- NMR Signatures :
- The 4-methoxyphenyl group in the target compound would show aromatic protons at δ ~6.8–7.4 ppm (similar to Compound 5 in ). The ethyl group’s protons would resonate near δ 1.0–1.5 ppm (triplet) .
Preparation Methods
Core Scaffold Identification
The target compound features a triazolo[4,5-d]pyrimidine core, a bicyclic system comprising a 1,2,3-triazole fused to a pyrimidine ring. Key substituents include:
- 3-Ethyl group : Introduced via N-alkylation at the triazole N3 position.
- 7-Amino group : Functionalized with a 2-(4-methoxyphenyl)ethyl side chain, likely installed through nucleophilic aromatic substitution or palladium-catalyzed coupling.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- Triazolo[4,5-d]pyrimidin-7-amine core
- 2-(4-Methoxyphenyl)ethylamine side chain
Synthetic Routes to the Triazolo[4,5-d]Pyrimidine Core
Cyclocondensation of 5-Amino-1,2,3-Triazole Derivatives
A widely adopted strategy involves the cyclization of 5-amino-1,2,3-triazole-4-carboxamides with carbonyl equivalents. Adapted from, the general procedure entails:
Step 1: Synthesis of 5-Amino-1-ethyl-1,2,3-triazole-4-carboxamide
- React ethyl hydrazinecarboxylate with cyanoacetamide under acidic conditions to yield the triazole precursor.
- Conditions : HCl (cat.), ethanol, reflux, 12 h.
Step 2: Cyclocondensation with Trimethyl Orthoformate
Diazotization-Cyclization Approach
An alternative route employs diazotization of 4,5-diaminopyrimidines, as demonstrated in:
Procedure :
- Diazotization : Treat 4,5-diamino-6-chloropyrimidine with NaNO₂/HCl at 0–5°C to generate the diazonium intermediate.
- Cyclization : Heat the diazonium salt in aqueous HCl to form 3H-triazolo[4,5-d]pyrimidin-7-amine.
- N3-Alkylation : React with ethyl iodide in DMF using K₂CO₃ as base (80°C, 6 h) to install the ethyl group.
Key Data :
| Step | Reagents | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl | 0–5 | 1 | 89 |
| Cyclization | HCl (conc.) | 100 | 3 | 76 |
| N3-Alkylation | Ethyl iodide, K₂CO₃ | 80 | 6 | 82 |
Functionalization at the 7-Amino Position
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient C7 position permits displacement of leaving groups (Cl, Br) with amines:
Protocol :
- Halogenation : Treat triazolo[4,5-d]pyrimidin-7-amine with PCl₅ in POCl₃ to generate 7-chloro derivative.
- Amination : React 7-chloro intermediate with 2-(4-methoxyphenyl)ethylamine in n-BuOH at 120°C for 12 h.
Optimization Notes :
Buchwald-Hartwig Amination
For substrates lacking activating groups, palladium-catalyzed coupling proves effective:
Reaction Setup :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : XantPhos (4 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene, 100°C, 24 h
Equation :
$$
\text{3-Ethyl-7-bromotriazolo[4,5-d]pyrimidine} + \text{2-(4-Methoxyphenyl)ethylamine} \xrightarrow{\text{Pd}} \text{Target Compound}
$$
Yield : 78% after column chromatography.
Spectroscopic Characterization
NMR Spectral Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.42 (s, 1H, H-5)
- δ 6.89 (d, J = 8.6 Hz, 2H, aromatic)
- δ 6.72 (d, J = 8.6 Hz, 2H, aromatic)
- δ 4.12 (t, J = 6.8 Hz, 2H, NCH₂)
- δ 3.74 (s, 3H, OCH₃)
- δ 3.51 (q, J = 7.2 Hz, 2H, CH₂CH₃)
- δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃)
¹³C NMR :
- δ 159.8 (C=O), 154.2 (C-7a), 130.1–114.3 (aromatic), 55.2 (OCH₃), 44.1 (NCH₂), 38.7 (CH₂CH₃), 15.1 (CH₂CH₃).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diazotization-Cyclization | High regioselectivity | Requires hazardous diazonium salts | 76 |
| Buchwald-Hartwig | Tolerates electron-rich amines | Pd catalyst cost | 78 |
| SNAr | Rapid under microwave conditions | Requires activating groups | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
